4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridazinone moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-carboxylic acid derivative, which is then coupled with an appropriate amine to form the carboxamide linkage. The pyridazinone moiety is introduced through a cyclization reaction involving hydrazine derivatives and suitable aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide structures.
Pyridazinone derivatives: Compounds featuring the pyridazinone moiety.
Uniqueness
4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-9-15(23-10-11)17(22)18-13-6-4-3-5-12(13)14-7-8-16(21)20(2)19-14/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHOWPYFSFXDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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